2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound "2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide" features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group. The acetamide nitrogen is further functionalized with a 2,4-dimethoxyphenyl group, while the triazole ring is modified at the 4- and 5-positions with a 1H-pyrrol-1-yl moiety and a benzyl group, respectively. Its synthesis likely involves multi-step alkylation and condensation reactions, similar to related compounds in the literature .
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-30-18-10-11-19(20(15-18)31-2)24-22(29)16-32-23-26-25-21(14-17-8-4-3-5-9-17)28(23)27-12-6-7-13-27/h3-13,15H,14,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRBVTMPRFZKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes. This interaction inhibits the function of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is essential for bacterial cell membrane formation. On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division. The disruption of these pathways leads to the inhibition of bacterial growth.
Pharmacokinetics
Similar compounds have been shown to exhibit good absorption, distribution, metabolism, and excretion (adme) properties. These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target sites.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes in bacteria, leading to the inhibition of bacterial growth. This makes the compound a potential candidate for the development of new antibacterial and antitubercular drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparisons of physicochemical properties, synthetic routes, and substituent effects. Below is a detailed analysis:
Key Observations
Structural Variations and Physicochemical Properties: The target compound distinguishes itself with a benzyl group at the 5-position and a 1H-pyrrol-1-yl group at the 4-position. In contrast, analogs like 6a–6c () feature pyridinyl or allyl substituents, which confer lower melting points (161–184°C) compared to other triazoles . The furan-2-yl-substituted triazoles () exhibit anti-exudative activity in rats, suggesting that heterocyclic substituents at the 5-position can modulate bioactivity .
Synthetic Efficiency :
- Yields for triazole-acetamide derivatives vary widely (50–83% in ), likely due to substituent effects on reaction kinetics. The target compound’s synthesis may require optimized conditions to improve yield, given the steric bulk of the benzyl and pyrrole groups .
Biological Activity Trends :
- While the target compound’s bioactivity is unreported, hydroxyacetamide derivatives () show antiproliferative effects, highlighting the importance of the acetamide moiety in interacting with biological targets . The anti-exudative activity of furan-substituted analogs () further underscores the role of the 5-position substituent in defining pharmacological profiles .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound decomposes into three primary synthons:
- 5-Benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol (Triazole core)
- N-(2,4-Dimethoxyphenyl)-2-bromoacetamide (Acetamide precursor)
- Sulfanyl bridge formation reagents
Retrosynthetic pathways prioritize the sequential assembly of the triazole ring, followed by thioether linkage formation and final amidation.
Synthetic Routes and Reaction Optimization
Synthesis of 5-Benzyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazole-3-Thiol
Cyclocondensation of Benzyl Thiosemicarbazide
A modified Hantzsch triazole synthesis employs benzyl thiosemicarbazide and pyrrole-1-carboximidamide under acidic conditions:
$$
\text{C}6\text{H}5\text{CH}2\text{NHCSNHNH}2 + \text{C}4\text{H}4\text{NCNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Triazole intermediate}
$$
Conditions :
Thiol Activation
The triazole intermediate undergoes thiol activation using Lawesson’s reagent to enhance nucleophilicity for subsequent alkylation:
$$
\text{Triazole} + \text{Lawesson’s reagent} \xrightarrow{\text{THF, 0°C}} \text{Activated thiol}
$$
Key Metrics :
Preparation of N-(2,4-Dimethoxyphenyl)-2-Bromoacetamide
Amidation of 2,4-Dimethoxyaniline
Bromoacetyl bromide reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{BrCH}2\text{COBr} + \text{C}8\text{H}{11}\text{NO}2 \xrightarrow{\text{TEA, DCM}} \text{N-(2,4-Dimethoxyphenyl)-2-bromoacetamide}
$$
Optimized Parameters :
Analytical Validation and Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 6H, OCH₃) |
| LC-MS (ESI+) | m/z 482.1 [M+H]⁺ (calc. 482.15) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C) |
Comparative Analysis of Synthetic Methodologies
Yield Optimization Strategies
| Method | Advantages | Limitations |
|---|---|---|
| One-pot Cyclocondensation | Reduced purification steps | Lower regioselectivity (75:25 ratio) |
| Stepwise Assembly | Higher purity (>99%) | Multistep (4 steps total) |
Solvent and Catalyst Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 76 | 99 |
| THF | NaH | 63 | 92 |
| Acetonitrile | DBU | 58 | 88 |
Industrial Scalability and Process Challenges
Key Bottlenecks
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2,4-Dimethoxyaniline | 320 | 42 |
| Lawesson’s Reagent | 1,150 | 28 |
| Chromatography | N/A | 18 |
Q & A
Q. What are the standard protocols for synthesizing 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Construct the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions.
Sulfanylation : Introduce the sulfanyl group using reagents like thiourea or Lawesson’s reagent.
Acetamide Coupling : React the sulfanyl-triazole intermediate with 2,4-dimethoxyphenyl isocyanate or chloroacetamide derivatives in the presence of a base (e.g., pyridine) and catalysts (e.g., zeolite Y-H) .
- Key Parameters : Temperature (150°C), solvent (ethanol or DMF), and reaction time (5–8 hours) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing benzyl vs. dimethoxyphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the sulfanyl-acetamide moiety .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm for acetamide, S-H stretch at ~2550 cm) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer :
- Triazole Derivatives : Likely targets include enzymes with nucleophilic active sites (e.g., kinases, proteases) due to the triazole ring’s hydrogen-bonding capacity .
- Sulfanyl-Acetamide Moiety : May interact with cysteine residues in proteins via disulfide bond formation or thiol-mediated redox pathways .
- Preliminary Screening : Use PASS software to predict bioactivity (e.g., antimicrobial, anticancer) and prioritize in vitro assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables:
- Catalyst loading (0.01–0.05 M zeolite Y-H) .
- Solvent polarity (DMF vs. ethanol) .
- Temperature gradients (120–160°C) .
- Process Monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of sulfanyl groups) .
- Recrystallization : Optimize solvent mixtures (ethanol/water) for post-synthesis purification .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Perform side-by-side testing under standardized conditions (e.g., cell line specificity, serum-free media) to isolate variables .
- Structural Analog Analysis : Compare activity of derivatives with modified substituents (e.g., benzyl vs. 4-chlorophenyl groups) to identify critical pharmacophores .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations caused by crystallographic conformational differences .
Q. What computational strategies can predict the compound’s molecular targets and mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with putative targets (e.g., EGFR kinase) to identify stable binding conformers .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide structural optimization .
- Reaction Path Search : Use quantum chemical calculations (Gaussian 09) to map plausible metabolic pathways or degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
